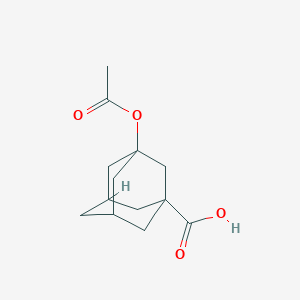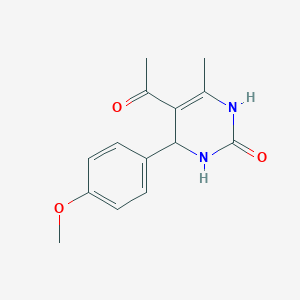
双(2,2,2-三氟乙基)甲基膦酸酯
描述
Bis(2,2,2-trifluoroethyl) methylphosphonate (TFEMP) is an organophosphonate compound that exists as a colorless liquid . It has low vapor pressure and solubility in various organic solvents . It has been used as a flame-retardant additive for lithium-ion electrolytes and as a catalyst for the phosphorylation of polyfluoroalkanols .
Synthesis Analysis
The synthesis of TFEMP has been investigated through direct transesterification of dimethyl methylphosphonate with 2,2,2-trifluoroethanol . It has also been synthesized as a flame retardant to reduce the flammability of the electrolyte with minimal impact on the electrochemical performance of the electrode .Molecular Structure Analysis
The molecular formula of TFEMP is C5H7F6O3P . It has a molecular weight of 260.07 .Chemical Reactions Analysis
TFEMP has been used as a reactant for the synthesis of fluorescently labeled discodermolide for studying its binding to tubulin . It has also been used in cross metathesis and phosphonate-based intramolecular olefination . Furthermore, it has been used in the olefination for the synthesis of the anticancer microtubule-stabilizing macrolide, (-)-dictyostatin .Physical And Chemical Properties Analysis
TFEMP is a colorless liquid with low vapor pressure . It has a boiling point of 183-184 °C and a refractive index of n20/D 1.339 . It is soluble in various organic solvents .科学研究应用
Synthesis of H-Phosphonates
Bis(2,2,2-trifluoroethyl) methylphosphonate (BTFEP) is used as a convenient precursor for the synthesis of H-Phosphonates . A microwave-assisted synthesis of dialkyl and cyclic H-phosphonates via BTFEP is described. This method enables the synthesis of various cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates by simple alcoholysis under non-inert and additive-free conditions .
Building Blocks for Compound Formation
H-phosphonates, the mono- and dialkyl esters of phosphonic acid, are of particular interest in organophosphorus chemistry. They can be used as building blocks for the formation of compounds such as aminophosphonates, bisphosphonates, phosphates, and nucleotides .
Catalysts and Ligands
H-phosphonates can also be applied as catalysts and ligands . The unique chemical properties of H-phosphonates, merging the characteristics of P(III) phosphites and P(V) phosphates, make them versatile in these applications .
Flame-Retardant Additive
BTFEP can be used as a flame-retardant additive for lithium-ion electrolytes .
Homogenous Organic Catalytic System
BTFEP can be used as a homogenous organic catalytic system and as a catalyst for phosphorylation of polyfluoroalkanols .
Synthesis of Fluorescently Labeled Discodermolide
BTFEP is used as a reactant for the synthesis of fluorescently labeled discodermolide for studying its binding to tubulin .
7. Cross Metathesis / Phosphonate-Based Intramolecular Olefination BTFEP is used in cross metathesis and phosphonate-based intramolecular olefination .
Synthesis of Anticancer Microtubule-Stabilizing Macrolide
BTFEP is used in the olefination for the synthesis of the anticancer microtubule-stabilizing macrolide, (-)-dictyostatin .
作用机制
Target of Action
Bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP) is primarily used as a flame-retardant additive in lithium-ion batteries . Its primary target is the electrolyte within these batteries .
Mode of Action
TFMP reduces the flammability of the electrolyte, thereby enhancing the safety of lithium-ion batteries . It achieves this by altering the chemical properties of the electrolyte, making it less prone to ignition .
Biochemical Pathways
It’s known that tfmp is used in the synthesis of various cyclic h-phosphonates and hetero-substituted dialkyl h-phosphonates . This suggests that TFMP may interact with biochemical pathways involving these compounds.
Result of Action
The primary result of TFMP’s action is the reduction of flammability in lithium-ion battery electrolytes . This leads to safer batteries that are less likely to ignite under normal operating conditions .
安全和危害
TFEMP may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .
未来方向
属性
IUPAC Name |
1,1,1-trifluoro-2-[methyl(2,2,2-trifluoroethoxy)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F6O3P/c1-15(12,13-2-4(6,7)8)14-3-5(9,10)11/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUFTMLPQFZEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F6O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394422 | |
| Record name | Bis(2,2,2-trifluoroethyl) methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2,2-trifluoroethyl) methylphosphonate | |
CAS RN |
757-95-9 | |
| Record name | Bis(2,2,2-trifluoroethyl) methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,2,2-trifluoroethyl) methylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Bis(2,2,2-trifluoroethyl) methylphosphonate in organic synthesis?
A1: Bis(2,2,2-trifluoroethyl) methylphosphonate serves as a crucial starting material for synthesizing Jin’s reagent. [] This reagent is highly valuable in organic chemistry for selectively preparing (Z)-α,β-unsaturated ketones. [, ]
Q2: Are there any alternative methods for synthesizing Bis(2,2,2-trifluoroethyl) methylphosphonate?
A2: While traditional methods exist, a recent study explored a greener approach using direct transesterification. [] This method involves reacting Dimethyl methylphosphonate with 2,2,2-Trifluoroethanol in a continuous flow reactor under high temperature (450 °C) and pressure (200 bar) conditions. [] This approach offers a potentially more sustainable route for the compound's synthesis.
Q3: Besides its use in organic synthesis, does Bis(2,2,2-trifluoroethyl) methylphosphonate have other applications?
A3: Yes, Bis(2,2,2-trifluoroethyl) methylphosphonate also demonstrates potential as a potent flame-retardant additive. [] This characteristic makes it a compound of interest for enhancing the safety of various materials.
Q4: What are the safety concerns associated with handling Bis(2,2,2-trifluoroethyl) methylphosphonate?
A4: Information regarding the compound's safety notes that it can irritate the eyes, respiratory system, and skin. [] It's classified as a combustible liquid that releases toxic fumes when exposed to fire. [] Proper handling precautions include avoiding vapor inhalation, skin or eye contact, and prolonged exposure. Storage should be in a tightly sealed container, away from heat and open flames. []
Q5: Where can I find detailed analytical data for Bis(2,2,2-trifluoroethyl) methylphosphonate?
A5: Reference [] provides essential analytical data, including its melting point (24-28 °C), boiling point (183-184 °C), and density (1.4807 g cm−3). It also lists common solvents for the compound, such as Tetrahydrofuran, Diethyl ether, and Dichloromethane.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



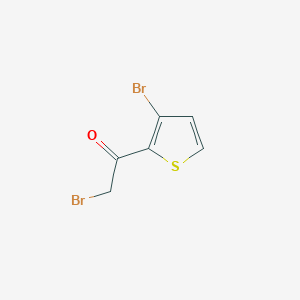
![7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1273836.png)
![3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1273841.png)
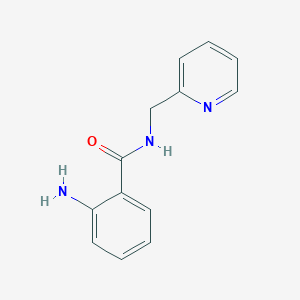
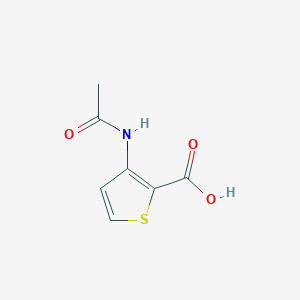

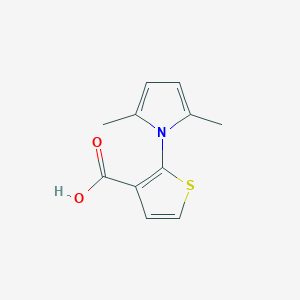
![4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1273851.png)
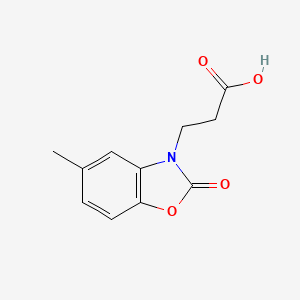
![1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]](/img/structure/B1273857.png)
![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine](/img/structure/B1273858.png)

